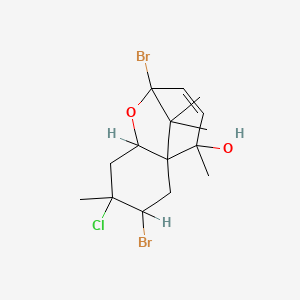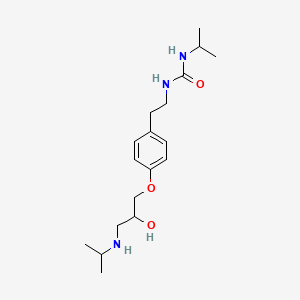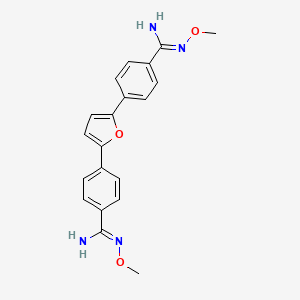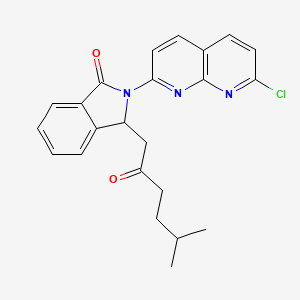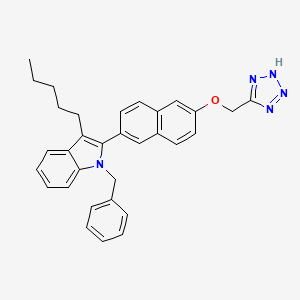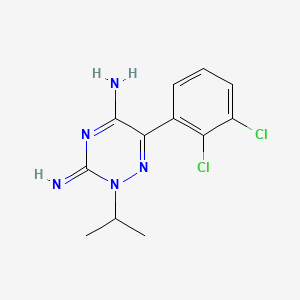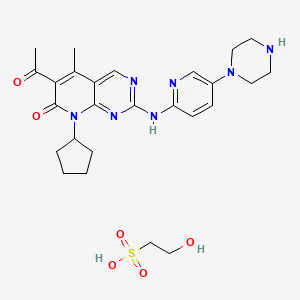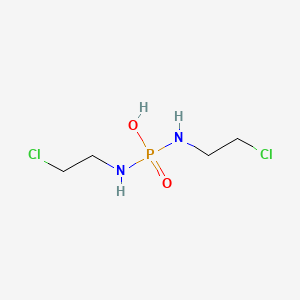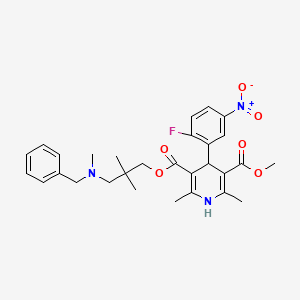
帕洛地平
概述
描述
帕洛尼定是一种小分子药物,起着电压门控钙通道阻滞剂的作用。它最初由帝人制药株式会社研发。 它已被研究用于其在治疗心血管疾病,特别是心绞痛和高血压方面的潜在治疗应用 .
科学研究应用
帕洛尼定已被广泛研究用于其在各个领域的应用:
化学: 用作研究钙通道阻滞剂的模型化合物。
生物学: 研究其对细胞钙信号传导的影响。
医学: 探索其在治疗心血管疾病,特别是心绞痛和高血压方面的治疗潜力。
作用机制
帕洛尼定通过阻断电压门控钙通道 (VDCC) 发挥作用。这种抑制阻止钙离子流入细胞,从而导致血管扩张和心脏负荷减少。主要分子靶标是血管平滑肌细胞中发现的 L 型钙通道。 通过阻断这些通道,帕洛尼定降低外周阻力并降低血压 .
安全和危害
Safety data sheets suggest that exposure to Palonidipine should be minimized. If inhaled or ingested, medical attention should be sought immediately. It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
准备方法
合成路线和反应条件
帕洛尼定的合成涉及制备其盐酸盐,它是一种 1,4-二氢吡啶衍生物。合成路线通常包括以下步骤:
缩合反应: 第一步涉及苄基甲胺衍生物与 2,2-二甲基丙基甲酯的缩合。
环化: 该中间体进行环化形成二氢吡啶环。
硝化和氟化: 通过硝化和氟化反应在芳香环上引入硝基和氟基。
盐酸盐的形成: 最后,将化合物转化为其盐酸盐形式.
工业生产方法
帕洛尼定的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用自动化反应器,精确控制反应条件和纯化技术,以确保最终产品的产率和纯度高 .
化学反应分析
反应类型
帕洛尼定经历了几种类型的化学反应,包括:
氧化: 它可以被氧化形成各种代谢物。
还原: 还原反应可以将硝基修饰为氨基。
取代: 卤素取代反应可能发生在芳香环上.
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂和氢气之类的还原剂,在催化剂存在下进行。
形成的主要产物
氧化: 生成各种氧化代谢物。
还原: 形成氨基衍生物。
取代: 导致卤代衍生物的形成.
相似化合物的比较
帕洛尼定与其他钙通道阻滞剂(如硝苯地平、尼卡地平和氨氯地平)进行比较:
硝苯地平: 帕洛尼定的作用时间更长,在增加冠脉血流方面更有效。
尼卡地平: 在血管扩张方面的疗效相似,但帕洛尼定的作用时间更长。
氨氯地平: 两种药物在治疗高血压方面均有效,但帕洛尼定对冠脉血流的影响更明显 .
类似化合物
- 硝苯地平
- 尼卡地平
- 氨氯地平
- 西尼地平
- 雷卡地平
属性
IUPAC Name |
5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34FN3O6/c1-18-24(27(34)38-6)26(22-14-21(33(36)37)12-13-23(22)30)25(19(2)31-18)28(35)39-17-29(3,4)16-32(5)15-20-10-8-7-9-11-20/h7-14,26,31H,15-17H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNSLZPCNUVWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043836 | |
| Record name | Palonidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96515-73-0 | |
| Record name | Palonidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096515730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palonidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALONIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMS4X67Q96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1678274.png)
